B1575134 Melanoma antigen preferentially expressed in tumors (100-108)

Melanoma antigen preferentially expressed in tumors (100-108)

カタログ番号 B1575134
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melanoma antigen preferentially expressed in tumors

科学的研究の応用

Diagnostic and Prognostic Marker in Cancer

PRAME, a tumor antigen, is often overexpressed in various cancers and serves as a prognostic marker for clinical outcomes. Its expression levels correlate with increased rates of metastasis and decreased overall survival in breast cancer and other malignancies, making it a valuable diagnostic and prognostic marker (Epping & Bernards, 2006); (Epping et al., 2008).

Target for Immunotherapy

PRAME's role in immune responses is significant. It can be targeted in immunotherapeutic approaches, such as T-cell therapy for PRAME-overexpressing cancers. This potential is shown in studies where PRAME-specific T cells recognized and destroyed melanoma and acute lymphoid leukemia cell lines (Griffioen et al., 2006). Additionally, a vaccine targeting PRAME and prostate-specific membrane antigen was explored for advanced solid tumors, demonstrating its therapeutic potential (Weber et al., 2011).

Marker for Minimal Residual Disease in Leukemia

PRAME expression can be used for detecting minimal residual disease in leukemia. Its expression levels in patients correlate with clinical characteristics and response to therapy. Monitoring PRAME expression using real-time PCR is effective for early detection of relapse and disease progression in leukemia patients (Matsushita et al., 2001).

Role in Tumor Progression and Metastasis

High expression of PRAME in tumors, such as osteosarcoma, correlates with poor prognosis and lung metastasis. PRAME influences cell proliferation and disease progression, indicating its role in tumor biology and metastasis (Tan et al., 2012).

Potential in Diagnostic Imaging and Targeted Therapy

PRAME has a membrane-bound form with an external epitope that can be targeted with antibodies. This opens avenues for targeted therapy, diagnostic imaging, and treatment guidance in various malignancies with minimal off-target toxicity (Pankov et al., 2017).

特性

製品名

Melanoma antigen preferentially expressed in tumors (100-108)

配列

VLDGLDVLL

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Melanoma antigen preferentially expressed in tumors (100-108)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。